2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid
Overview
Description
2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of a cyanoethyl group and a trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 4,4,4-trifluorobutanoic acid with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the cyanoethyl group to the trifluorobutanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluorobutanoic acid moiety can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the trifluorobutanoic acid moiety under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids derived from the cyanoethyl group.
Reduction: Amines derived from the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The cyanoethyl group can participate in nucleophilic addition reactions, while the trifluorobutanoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyanoethyl)-4,4,4-trifluorobutyric acid
- 2-(2-Cyanoethyl)-3,3,3-trifluoropropanoic acid
- 2-(2-Cyanoethyl)-2,2,2-trifluoroethanoic acid
Uniqueness
2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid is unique due to the combination of its cyanoethyl and trifluorobutanoic acid groups. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The presence of the trifluorobutanoic acid moiety, in particular, enhances its stability and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
2-(2-cyanoethyl)-4,4,4-trifluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)4-5(6(12)13)2-1-3-11/h5H,1-2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJFOXWMTYQZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(F)(F)F)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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